(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
Brand Name: Vulcanchem
CAS No.: 130609-48-2
VCID: VC20751928
InChI: InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2/t12-,13-,14+/m1/s1
SMILES: C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester

CAS No.: 130609-48-2

Cat. No.: VC20751928

Molecular Formula: C15H19NO2

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester - 130609-48-2

CAS No. 130609-48-2
Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
IUPAC Name benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
Standard InChI InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2/t12-,13-,14+/m1/s1
Standard InChI Key KEDWLCOPRDSQBB-MCIONIFRSA-N
Isomeric SMILES C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3
SMILES C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator